TEFAS is a widely used ionic liquid () in various material science applications due to its unique properties. These include:
These properties make TEFAS valuable in studying various materials, including:
TEFAS has applications in environmental science research, primarily due to its ability to:
TEFAS finds applications in various other scientific research fields, including:
Tetrabutylammonium heptadecafluorooctanesulfonate is a quaternary ammonium salt characterized by its unique chemical structure, which includes a tetrabutylammonium cation and a heptadecafluorooctanesulfonate anion. Its molecular formula is C24H36F17NO3S, and it has a molecular weight of 741.59 g/mol. This compound is notable for its ionic liquid properties, which contribute to its potential applications in various fields, including materials science and biochemistry .
Research indicates that tetrabutylammonium heptadecafluorooctanesulfonate exhibits low toxicity, making it suitable for biological applications. Its unique structure allows it to interact with biological membranes, potentially enhancing drug delivery systems. Additionally, studies suggest that it may have antimicrobial properties due to its ability to disrupt lipid membranes .
The synthesis of tetrabutylammonium heptadecafluorooctanesulfonate typically involves the following steps:
Tetrabutylammonium heptadecafluorooctanesulfonate has several applications across different fields:
Interaction studies involving tetrabutylammonium heptadecafluorooctanesulfonate focus on its behavior in biological systems and its compatibility with other chemical entities. Key findings include:
Tetrabutylammonium heptadecafluorooctanesulfonate shares similarities with several other compounds, particularly within the class of ionic liquids and quaternary ammonium salts. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrabutylammonium bromide | C16H36BrN | Commonly used as a phase transfer catalyst |
Hexadecyltrimethylammonium bromide | C21H46BrN | Known for surfactant properties |
Tetrabutylphosphonium heptadecafluorooctanesulfonate | C24H36F17NO3PS | Similar structure but contains phosphorus |
Tetrabutylammonium heptadecafluorooctanesulfonate stands out due to its fluorinated chain, which imparts unique properties such as increased hydrophobicity and thermal stability compared to other similar compounds .
Telomerization is a cornerstone of perfluorooctanesulfonate (PFOS) synthesis, enabling the controlled elongation of fluorinated carbon chains. The process involves reacting a telogen (e.g., hydrofluorocarbons) with a taxogen like tetrafluoroethylene (TFE) under free-radical conditions. Key parameters include:
The mechanism proceeds via sequential addition of TFE units to the telogen, forming linear perfluorinated chains. For PFOS derivatives, electrochemical fluorination (ECF) produces branched isomers, whereas telomerization yields exclusively linear structures. A representative reaction pathway is:
$$ \text{C}2\text{F}5\text{I} + n\text{CF}2=\text{CF}2 \rightarrow \text{C}2\text{F}5(\text{CF}2\text{CF}2)n\text{I} \xrightarrow{\text{oxidation}} \text{C}8\text{F}{17}\text{SO}3^- $$
Post-synthesis, the iodinated intermediate is oxidized with sulfur trioxide (SO~3~) to yield heptadecafluorooctanesulfonic acid.
The quaternary ammonium component, tetrabutylammonium ([NBu~4~]^+^), is synthesized via nucleophilic substitution or ion-exchange reactions. Industrial methods include:
Key considerations:
Purification challenges arise from byproducts like branched isomers and unreacted monomers. Industrial protocols employ:
Property | Value | Source |
---|---|---|
Melting point | 90–95°C | |
Molecular weight | 741.59 g/mol | |
Purity (H-NMR) | ≥95% | |
Solubility | Insoluble in water; soluble in DMF, THF |
TBA-PFOS serves as a critical additive in etchant solutions for silicon and metal oxide patterning. Its perfluorinated sulfonate moiety reduces surface tension, enabling uniform wetting of substrates during lithographic processes [1] [4]. In a study comparing TBA-PFOS-containing etchants with conventional formulations, the addition of 0.1–0.5 wt% TBA-PFOS improved etch rate uniformity by 18–22% on silicon wafers [4]. The compound’s amphiphilic structure facilitates the formation of stable micelles, which enhance the transport of reactive ions to the substrate surface [5].
Table 1: Etch Rate Performance of TBA-PFOS-Modified TMAH Solutions
TBA-PFOS Concentration (wt%) | Etch Rate (nm/min) | Surface Roughness (Ra, nm) |
---|---|---|
0.0 | 45 ± 3 | 2.1 ± 0.4 |
0.2 | 48 ± 2 | 1.8 ± 0.3 |
0.5 | 50 ± 1 | 1.5 ± 0.2 |
The data demonstrate that higher TBA-PFOS concentrations correlate with increased etch rates and reduced surface roughness, likely due to improved micellar solubilization of etch byproducts [1] [5]. Furthermore, the compound’s tetrabutylammonium cation interacts with TMAH to buffer pH fluctuations, maintaining solution stability during prolonged etching cycles [4].
The CMC of TBA-PFOS in TMAH solutions governs its efficacy as a surfactant. Conductivity measurements reveal a CMC of 0.15 mM for TBA-PFOS in 2.38% TMAH at 25°C, significantly lower than non-fluorinated surfactants like sodium dodecyl sulfate (CMC = 8.2 mM) [5]. This low CMC enables effective micellization at minimal concentrations, reducing material costs in industrial applications.
Table 2: CMC Values of Surfactants in TMAH Solutions
Surfactant | CMC (mM) | Surface Tension at CMC (mN/m) |
---|---|---|
TBA-PFOS | 0.15 | 22.3 |
Sodium dodecyl sulfate | 8.2 | 36.1 |
Cetyltrimethylammonium bromide | 0.92 | 34.5 |
The fluorocarbon chain of TBA-PFOS contributes to its low CMC by minimizing cohesive interactions between hydrophobic tails, as evidenced by molecular dynamics simulations [5]. In TMAH environments, the sulfonate group forms hydrogen bonds with hydroxide ions, stabilizing micelles and preventing premature aggregation [4]. This synergy enhances the etchant’s ability to dissolve silicon dioxide layers selectively.
TBA-PFOS modifies silicon surface wettability by forming self-assembled monolayers (SAMs) via sulfonate group adsorption. Contact angle measurements show that treating silicon with 1 mM TBA-PFOS increases hydrophobicity from 35° to 112°, comparable to fluorosilane coatings [4]. X-ray photoelectron spectroscopy (XPS) confirms the presence of fluorine atoms (F 1s peak at 689 eV) on treated surfaces, indicating successful SAM formation [4].
Table 3: Contact Angles of TBA-PFOS-Treated Silicon Surfaces
Treatment Concentration (mM) | Contact Angle (°) | Surface Energy (mJ/m²) |
---|---|---|
0.0 | 35 ± 2 | 52.1 |
0.5 | 89 ± 3 | 28.7 |
1.0 | 112 ± 4 | 16.4 |
The reduction in surface energy from 52.1 mJ/m² to 16.4 mJ/m² demonstrates TBA-PFOS’s ability to passivate silicon surfaces, minimizing adventitious contamination during lithography [1] [4]. Additionally, atomic force microscopy (AFM) reveals that SAMs formed by TBA-PFOS reduce nanoscale roughness by 40%, critical for high-resolution patterning [1].
Tetrabutylammonium heptadecafluorooctanesulfonate represents a complex chemical entity that combines quaternary ammonium functionality with perfluorinated chain characteristics, resulting in unique environmental persistence properties and specialized remediation requirements. The compound's dual nature necessitates comprehensive examination of its degradation pathways and the development of advanced treatment approaches specifically designed to address its recalcitrant nature.
Piezocatalytic degradation mechanisms utilizing barium titanate offer significant promise for the treatment of fluorinated compounds through mechanical energy conversion. The fundamental principle underlying this approach involves the conversion of mechanical vibrations into electrical energy through the piezoelectric effect, which subsequently generates reactive oxygen species capable of degrading persistent organic pollutants [1] [2].
Mechanistic Foundations
The piezocatalytic process employs barium titanate nanoparticles under ultrasonic irradiation to create localized electric fields that facilitate electron-hole pair generation [1]. Research has demonstrated that barium titanate achieves substantial degradation efficiency against perfluorooctane sulfonate, achieving 90.5% degradation and 29% defluorination after six hours of treatment [1] [2]. The mechanism involves several key steps: ultrasonic wave propagation induces mechanical stress in the barium titanate crystal lattice, generating piezoelectric potential that drives charge separation and creates reactive species including hydroxyl radicals and superoxide radicals [3].
The effectiveness of piezocatalytic degradation is significantly influenced by crystal structure and particle morphology. Tetragonal-phase barium titanate nanoparticles demonstrate superior performance compared to cubic-phase structures, with degradation efficiency varying substantially based on catalyst loading and treatment conditions. Studies indicate that optimal catalyst loadings exist where reduced particle concentrations enhance piezoelectric effects through increased inter-particle voids, allowing greater lattice deformation under external forces.
Performance Optimization
Catalyst modification strategies have proven effective in enhancing piezocatalytic performance. Lanthanum-doped barium titanate systems demonstrate improved degradation kinetics, achieving 89.06% degradation efficiency for sulfadiazine with a reaction rate constant of 0.0378 min⁻¹ under optimized conditions [3]. Silver modification of barium titanate surfaces creates enhanced piezocatalytic activity through improved charge separation mechanisms, with suitable silver loadings providing optimal performance while excessive loading reduces effectiveness.
Carbon-modified barium titanate composites exhibit exceptional piezocatalytic performance, with optimal carbon content of 2% by weight yielding 75.5% dye decomposition ratios and rate constants of 0.04901 min⁻¹. The enhancement mechanism involves carbon-mediated charge transfer that promotes effective separation of piezoelectrically-induced electric charges.
System | Treatment Time (hours) | Degradation Efficiency (%) | Defluorination (%) | Rate Constant (min⁻¹) | Catalyst Dosage (mg/mL) |
---|---|---|---|---|---|
BaTiO₃ + PFOS | 6.00 | 90.50 | 29.0 | - | - |
BaTiO₃-Lanthanum + Sulfadiazine | 1.00 | 89.06 | - | 0.03780 | 2.5 |
BaTiO₃ + Rhodamine B | 0.67 | 75.50 | - | 0.04901 | - |
BaTiO₃ + Methyl Orange | 0.33 | 94.00 | - | - | - |
BaTiO₃-Silver + Methyl Orange | 0.67 | 85.00 | - | - | - |
BaTiO₃/Carbon + Rhodamine B | 0.67 | 75.50 | - | 0.04901 | - |
Reductive defluorination through hydrated electron processes represents a promising approach for breaking the exceptionally strong carbon-fluorine bonds characteristic of fluorinated compounds. Hydrated electrons, with their extremely negative reduction potential of -2.9 V, provide sufficient driving force for fluorine elimination from perfluorinated structures.
Fundamental Mechanisms
Hydrated electron generation occurs through various photochemical and electrochemical pathways, with ultraviolet sulfite systems demonstrating particular effectiveness. The sulfite/ultraviolet process generates hydrated electrons through photo-conversion of sulfite ions, achieving 100% removal of perfluorooctanoic acid within one hour and 88.5% defluorination after 24 hours under nitrogen atmosphere. The mechanism involves initial hydrated electron attack on the perfluorinated chain, leading to sequential carbon-fluorine bond cleavage and formation of shorter-chain intermediates.
Computational studies using ab initio molecular dynamics simulations reveal distinct reaction pathways for hydrated electron-mediated degradation compared to excess electron approaches. The hydrated electron initially polarizes surrounding water molecules before reacting with fluorinated compounds, resulting in a diffusion-limited process with free energy activation barriers of 2.70 kJ/mol for perfluorooctanoic acid and 8.16 kJ/mol for perfluorooctane sulfonate.
Structure-Activity Relationships
The efficiency of hydrated electron processes demonstrates strong dependence on molecular structure, particularly the ionic headgroup and fluorocarbon chain length. Perfluoroalkyl sulfonates exhibit chain length-dependent degradation kinetics, with longer chains showing enhanced reduction rates and greater defluorination indices. Conversely, perfluoroalkyl carboxylates display minimal chain length effects on degradation kinetics, suggesting different initial reaction sites near the ionic headgroup.
Recent advances in hydrated electron systems include the development of sustained production methods using phenol as a source chemical with dithionite catalysis. This approach achieves up to 70% defluorination of perfluorooctanoic acid while maintaining effectiveness in groundwater matrices, demonstrating the practical applicability of hydrated electron processes.
Process Optimization
Enhanced hydrated electron systems incorporate multiple photosensitizers to improve efficiency and selectivity. Ultraviolet/indole systems promote directed hydrated electron transfer through molecular interactions, resulting in significantly higher destruction efficiency for long-chain perfluorinated compounds compared to short-chain analogs. However, ultraviolet/indoleacetic acid systems exhibit self-quenching effects that limit overall effectiveness.
Integration of hydrated electron reduction with electrochemical oxidation provides complete defluorination and mineralization capabilities. The combined approach addresses the inherent limitations of hydrated electron processes in achieving complete mineralization while preventing formation of toxic volatile fluorinated byproducts.
Target Compound | Chain Length | Ionic Headgroup | Removal Efficiency (%) | Defluorination Ratio (%) | Treatment Time (hours) |
---|---|---|---|---|---|
PFOA | 8 | Carboxylate | 100.0 | 88.5 | 24.0 |
PFOS | 8 | Sulfonate | - | - | - |
PFBA | 4 | Carboxylate | - | - | - |
PFHA | 6 | Carboxylate | - | - | - |
PFBS | 4 | Sulfonate | - | - | - |
PFHS | 6 | Sulfonate | - | - | - |
Ionic liquid-mediated extraction represents an innovative approach for the selective removal and concentration of fluorinated compounds from aqueous matrices. The unique properties of ionic liquids, including negligible vapor pressure, tunable polarity, and exceptional solvation capabilities, make them particularly suited for addressing the dual hydrophobic and oleophobic nature of fluorinated surfactants.
Extraction Mechanisms
The extraction efficiency of ionic liquids toward fluorinated compounds depends primarily on molecular interactions including hydrogen bonding, van der Waals forces, and electrostatic interactions. Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide dissolved in octanol achieves 88.21% extraction efficiency for perfluorooctanoic acid under optimized conditions. The extraction mechanism involves formation of hydrophobic ion pairs that facilitate transfer from the aqueous phase to the ionic liquid phase.
Systematic screening using conductor-like screening model for real solvents identified promising ionic liquid candidates for perfluorinated compound extraction. Computational predictions indicate that trihexyl-tetradecyl-phosphonium pivalate and tetraoctyl-ammonium pivalate exhibit high chemical affinity toward perfluorooctanoic acid, making them excellent candidates for experimental validation.
Structure-Performance Relationships
The extraction performance of ionic liquids demonstrates strong dependence on cation and anion structure. Imidazolium-based ionic liquids with longer alkyl chain lengths provide enhanced extraction efficiency for bioactive compounds, with optimal performance typically observed at intermediate chain lengths. For fluorinated compound extraction, the presence of fluorinated anions such as triflate and triflimide significantly improves extraction efficiency compared to brominated analogs.
Surface-active ionic liquids exhibit unique extraction behaviors that differ from simple hydrotropic effects. The critical micelle concentration and surface tension properties of ionic liquid-based surfactants influence their ability to extract fluorinated compounds through micelle-mediated mechanisms. Decylguanidinium chloride demonstrates superior performance and low cytotoxicity, making it particularly attractive for sustainable extraction applications.
Process Development
Microwave-assisted extraction using ionic liquid-based surfactants provides rapid and efficient extraction of target compounds. Optimized conditions using 525 μL of ionic liquid-based surfactant solution at 930 mM concentration achieve complete extraction within 10.5 minutes at 30°C and 50 W microwave power. The extraction efficiency varies significantly with ionic liquid structure, with compounds containing 16-carbon hydrophobic chains showing optimal performance.
Polymeric ionic liquids offer enhanced selectivity and reusability for perfluorinated compound extraction. Thin film microextraction devices incorporating polymeric ionic liquids achieve limits of quantification from 1 ng/L to 50 ng/L for various perfluorinated compounds, demonstrating excellent accuracy and precision across wide concentration ranges.
Ionic Liquid | Target Compound | Extraction Efficiency (%) | Application Type | Concentration Range |
---|---|---|---|---|
[A336][NTf₂] + Octanol | PFOA | 88.21 | Liquid-liquid extraction | ppm level |
[Trihexyl-tetradecyl-phosphonium][Pivalate] | PFOA | - | COSMO-RS screening | Not specified |
[Tetraoctyl-ammonium][Pivalate] | PFOA | - | COSMO-RS screening | Not specified |
[C₁₀Gu⁺][Cl⁻] | Flavonoids | - | Microwave-assisted extraction | 930 mM |
[C₁₆C₄Im⁺][Br⁻] | Flavonoids | - | Microwave-assisted extraction | Not specified |
[(C₈Im)₃Bn³⁺]₃[Br⁻] | Flavonoids | - | Microwave-assisted extraction | Not specified |